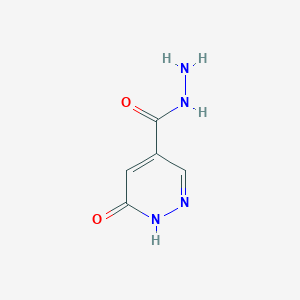
2-Acetamino-3'-methylbiphenyl
概要
説明
2-Acetamino-3’-methylbiphenyl, also known as N-(3’-methyl-[1,1’-biphenyl]-2-yl)acetamide, is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by its yellow to off-white solid appearance and is used in various scientific research applications .
作用機序
Target of Action
It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets the cyclooxygenase enzymes cox-1 and cox-2 .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit cox-1 and cox-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .
Biochemical Pathways
Acetaminophen, a structurally similar compound, affects the arachidonic acid pathway by inhibiting the synthesis of prostaglandins and related factors .
Result of Action
Based on its structural similarity to acetaminophen, it may have analgesic and antipyretic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-3’-methylbiphenyl typically involves the reaction of 2’-bromoacetanilide with a suitable boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to around 90°C . The reaction mixture is then worked up using aqueous sodium hydroxide and purified by silica gel chromatography .
Industrial Production Methods
Industrial production methods for 2-Acetamino-3’-methylbiphenyl are not well-documented in the available literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Acetamino-3’-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the biphenyl ring .
科学的研究の応用
2-Acetamino-3’-methylbiphenyl has several scientific research applications, including:
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-Acetamino-3,5-dimethylbiphenyl: Similar in structure but with an additional methyl group on the biphenyl ring.
2-Acetamino-4’-methylbiphenyl: Another structural isomer with the methyl group in a different position.
Uniqueness
2-Acetamino-3’-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable in research applications where precise structural features are critical .
特性
IUPAC Name |
N-[2-(3-methylphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-7-13(10-11)14-8-3-4-9-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOADCFXDQCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)
![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)




![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)




